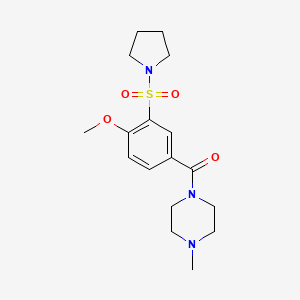
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide selectively inhibits the IKK complex by binding to the ATP-binding site of the IKKβ subunit. This prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway. In addition, N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have potential therapeutic applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is its selectivity for the IKK complex, which reduces the risk of off-target effects. However, its potency may vary between different cell types and experimental conditions. Additionally, the use of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in vivo may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One direction is the development of more potent and selective inhibitors of the IKK complex. Another direction is the investigation of the potential therapeutic applications of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the use of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in combination with other drugs may have synergistic effects and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline to form 2-(4-chlorobenzoyl)-4-methoxyaniline. This compound is then reacted with pyrrolidine-1-sulfonyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the IKK complex, which plays a critical role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-18-9-11-19(12-10-18)17(21)14-5-6-15(24-2)16(13-14)25(22,23)20-7-3-4-8-20/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOFJSOWTULHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


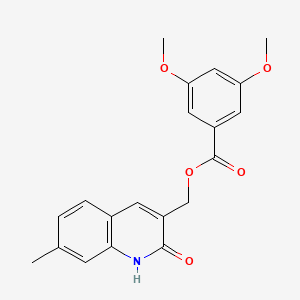
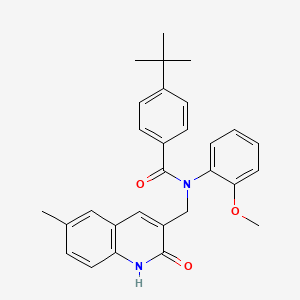
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)
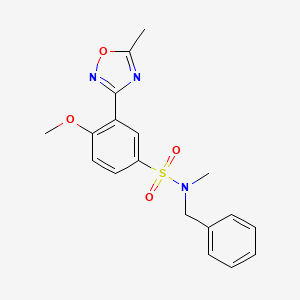
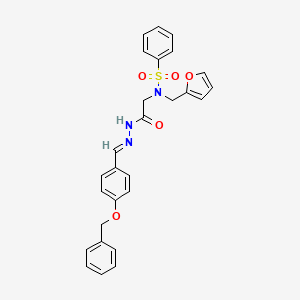
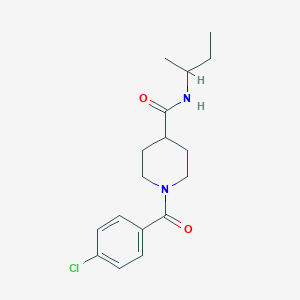

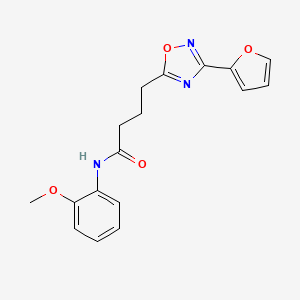

![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)

